Chloro(triethylphosphine)gold(I)
Overview
Description
Chloro(triethylphosphine)gold(I) is a gold(I) complex that has been extensively studied due to its interesting chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The complex is characterized by the presence of a gold(I) center coordinated to a triethylphosphine ligand and a chloride ion.
Synthesis Analysis
The synthesis of chloro(triethylphosphine)gold(I) complexes often involves the reaction of gold(I) salts with triethylphosphine. For instance, the reaction of chloro(triphenylphosphine)gold(I) with stoichiometric amounts of triethylphosphine in acetonitrile can lead to the formation of related gold(I) complexes . Similarly, the reaction of chloro(phosphine)gold(I) complexes with thioamides in dichloromethane or dichloromethane/acetone can result in the formation of gold(I) complexes with different ligands .
Molecular Structure Analysis
The molecular structure of chloro(triethylphosphine)gold(I) and related complexes has been elucidated using single-crystal X-ray diffraction studies. These studies reveal that the gold(I) center typically adopts a linear or nearly linear coordination geometry with the phosphine and chloride ligands. For example, the crystal structures of chloro(trimethylphosphine)gold(I) show a linear P-Au-Cl axis . The bond angles and distances are indicative of the strong affinity of gold(I) for phosphine ligands and the relatively weaker interaction with the chloride ion.
Chemical Reactions Analysis
Chloro(triethylphosphine)gold(I) complexes are known to be efficient catalysts in various organic transformations. They can catalyze cyclization reactions, as demonstrated by the 7-exo-dig cyclization of silyl enol ethers with ω-alkynic substituents to form methylenecycloheptane derivatives . Additionally, these complexes can interact with oxopurine derivatives under basic conditions to form N-bonded gold(I) phosphine groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro(triethylphosphine)gold(I) complexes are closely related to their molecular structure. The linear coordination of the gold(I) center contributes to the stability of these complexes. The complexes exhibit a range of spectroscopic features, including NMR and IR, which are used for their characterization . The reactivity of these complexes in organic synthesis and their potential biological activities, such as cytotoxic effects against tumor cell lines, are of significant interest .
Safety And Hazards
Future Directions
Chloro(triethylphosphine)gold(I) is a promising anticancer drug candidate . Encapsulation of Chloro(triethylphosphine)gold(I) in biocompatible PLGA–PEG nanoparticles has been evaluated, and the new formulation elicits even greater cytotoxic effects in colorectal cancer (CRC) cells . This suggests a potential future direction for the use of Chloro(triethylphosphine)gold(I) in cancer treatment.
properties
IUPAC Name |
chlorogold;triethylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15P.Au.ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBBXLKWGHAVHP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.Cl[Au] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15AuClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Triethylphosphine)gold chloride | |
CAS RN |
15529-90-5 | |
Record name | Chloro(triethylphosphine)gold | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15529-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro(triethylphosphine)gold | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.960 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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